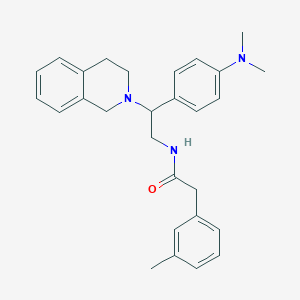
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide is a compound with a distinctive chemical structure Known for its multiple rings and functional groups, it features a combination of aromatic and aliphatic characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions. One common route starts with the formation of the 3,4-dihydroisoquinoline ring system, followed by alkylation to attach the dimethylaminophenyl group. The final step generally includes the acetamide formation through a condensation reaction with m-tolylacetic acid.
Industrial Production Methods
Industrial production may utilize similar synthetic strategies but optimized for large-scale operations. This often involves the use of catalytic processes to improve yield and reduce by-products. Solvent systems and temperature controls are critical for maintaining efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation, particularly at the isoquinoline ring, which may lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the acetamide group, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution is possible due to the presence of the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution: Lewis acids like aluminum chloride or iron chloride.
Major Products Formed from These Reactions
Oxidation leads to quinoline derivatives.
Reduction results in secondary or tertiary amines.
Substitution can introduce various functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide finds applications in:
Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, particularly in nervous system disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound's mechanism of action is influenced by its ability to interact with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades that lead to various physiological effects.
Comparación Con Compuestos Similares
When compared to similar compounds such as N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide, the unique structural features of our compound of interest, particularly the dimethylaminophenyl group, confer distinct pharmacological and chemical properties.
List of Similar Compounds
N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphenyl)ethyl)-2-(m-tolyl)acetamide
Thus, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide represents an intriguing chemical entity with diverse applications in science and industry, underpinned by its unique structural attributes.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-21-7-6-8-22(17-21)18-28(32)29-19-27(24-11-13-26(14-12-24)30(2)3)31-16-15-23-9-4-5-10-25(23)20-31/h4-14,17,27H,15-16,18-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCOGRDQGBWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














